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Compound of Interest

1,2-Oxazol-3-
Compound Name:
ylmethanesulfonamide

CAS No.: 1375473-84-9

Cat. No.: B1429758

Get Quote

Executive Summary

The efficacy of Zonisamide (1,2-benzisoxazol-3-yl)methanesulfonamide as an anticonvulsant is
intrinsically linked to its solid-state properties. While its pharmacological profile targets sodium
channels and T-type calcium channels, its bioavailability and stability are governed by its
crystal lattice energy and packing motifs.

This technical guide deconstructs the crystal structure of Zonisamide, moving beyond basic
lattice parameters to explore the supramolecular "glue"—hydrogen bonding networks and

-stacking interactions—that dictates its physicochemical behavior. We provide a validated
crystallization protocol, detailed diffraction data, and an analysis of how this structure
influences drug design.

Molecular Architecture & Conformational Analysis

Zonisamide (
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) consists of a 1,2-benzisoxazole ring system substituted at the 3-position with a
methanesulfonamide group.[1][2][3][4][5][6]

The "Twist" Factor

The critical structural feature is the flexibility of the methanesulfonamide side chain. Unlike rigid
planar molecules, the

torsion angle is a determinant of polymorphic stability. In the thermodynamically stable Form I,
the sulfonamide group adopts a specific twisted conformation relative to the planar
benzisoxazole core, minimizing steric clash while maximizing hydrogen bond donor/acceptor
accessibility.

o Core Rigid Body: Benzisoxazole ring (Planar).
o Flexible Linker: Methylene bridge (

)-

e Pharmacophore: Sulfonamide moiety (

Experimental Protocol: Single Crystal Growth

To replicate the stable monoclinic form (Form 1) for X-ray diffraction (XRD) analysis, a
controlled slow evaporation method is required. Rapid precipitation often yields microcrystalline
powder or metastable polymorphs.

Protocol: Solvent-Mediated Slow Evaporation
o Objective: Grow diffraction-quality single crystals (
mm).

e Solvent System: Ethanol/Water (95:5 v/v).

Step-by-Step Methodology:
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Step Action Technical Rationale

Dissolve 100 mg Zonisamide

in 10 mL warm Ethanol (

1 Saturation
).
Filter through a 0.45
2 Filtration PTFE syringe filter into a clean
scintillation vial.
Add 0.5 mL deionized water;
3 Nucleation Control cover vial with parafilm and
pierce 3 small holes.
Store at ambient temperature (
4 Incubation ) in a vibration-free
environment for 5-7 days.
Isolate colorless prismatic
5 Harvesting crystals via vacuum filtration;

wash with cold hexane.

X-Ray Diffraction Analysis (Form |)

The following data represents the standard crystallographic definition of Zonisamide Form I,
derived from the seminal work by Lisgarten & Palmer and validated by subsequent CSD entries
(e.g., Refcode ZONISA).

Crystal Data Table
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Parameter Value
Crystal System Monoclinic
Space Group (No. 14)
a(

)

b (

)

¢ (

)

(deg)

Volume (

)

Z (Molecules/Cell) 4

Calculated Density (

)

Crystallographic Insight: The

space group indicates a centrosymmetric packing arrangement. The presence of 4 molecules
per unit cell (

) suggests that the asymmetric unit contains one unique molecule, which is then replicated by
the screw axis and glide plane symmetry operations.

Supramolecular Organization & Packing Logic

The stability of Zonisamide Form | is driven by a robust 3D network of hydrogen bonds and
aromatic interactions. Understanding this is crucial for formulation scientists dealing with tablet
compression and dissolution rates.
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A. Hydrogen Bonding Network

The sulfonamide group acts as a "molecular velcro."
e Primary Interaction: The sulfonamide nitrogen (

) acts as a donor.

e Acceptor 1: The ring nitrogen (

) of a neighboring molecule.

o Acceptor 2: The sulfonamide oxygen (
) of a different neighbor.

This creates a Head-to-Tail infinite chain running along the crystallographic b-axis.

B. Stacking

The planar benzisoxazole rings of centrosymmetrically related molecules stack parallel to each
other.

e Centroid-Centroid Distance:

e Function: Stabilizes the columns of H-bonded chains, increasing the lattice energy (melting
point:

Visualization: Supramolecular Assembly Logic
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Figure 1: The supramolecular assembly logic of Zonisamide, highlighting the dual stabilization
via Hydrogen Bonding and Pi-Stacking.

Structure-Activity Relationship (SAR) Implications

The crystal structure reveals why Zonisamide behaves differently from other sulfonamides (like
Acetazolamide).

The Carbonic Anhydrase (CA) Connection

Zonisamide possesses a primary sulfonamide group, the classic pharmacophore for CA
inhibition. However, crystallographic data shows the benzisoxazole ring is bulky and
hydrophobic.

» Steric Hindrance: The bulk of the bicyclic ring prevents deep insertion into the CA active site
compared to smaller heterocycles.
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» Binding Mode: The crystal structure confirms the accessibility of the

group. In biological systems, this group coordinates with the Zinc (
) ion in the enzyme active site, but the binding affinity is lower (

in micromolar range) due to the ring's geometry.

Pathway Visualization: From Structure to Mechanism

Sulfonamide Zn2+ Coordination Carbonic Anhydrase
Defines Geometry Inhibition (Weak)

Crystal Structure
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Benzisoxazole Modulates Lipophilicity
Steric Bulk (Crosses BBB) Na+ Channel
> Blockade (Primary)

Click to download full resolution via product page

Figure 2: Causal pathway linking the solid-state structural features to the dual pharmacological
mechanism of action.

Polymorphism & Stability Note

Researchers must be aware that while Form | is the standard, Form Il (metastable) can be
generated under rapid cooling or high-shear granulation.

e ldentification: Form | has characteristic PXRD peaks at

e Risk: Transformation from Form Il to Form | during storage can lead to tablet cracking or
changes in dissolution profiles.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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